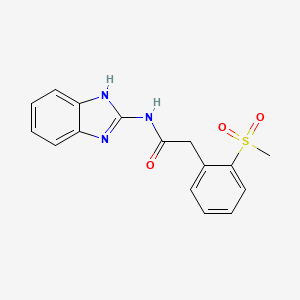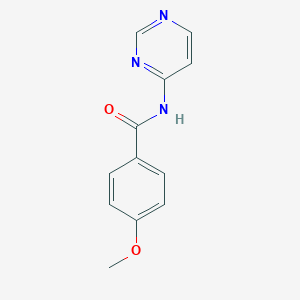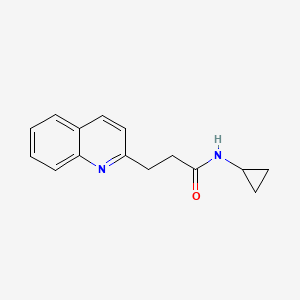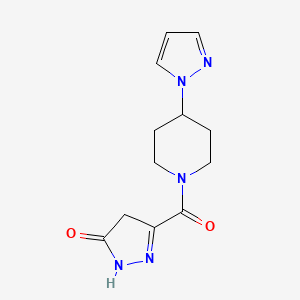![molecular formula C12H15NO2 B6638787 N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6638787.png)
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide, also known as CP 94,253, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to interact with the CB1 receptor in the brain.
作用機序
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 acts as a selective agonist of the CB1 receptor in the brain. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes such as pain perception, inflammation, and motor function.
Biochemical and Physiological Effects:
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has been shown to have various biochemical and physiological effects. It has been demonstrated to have analgesic properties in animal models of pain. N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has been shown to have neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has several advantages for lab experiments. It is a highly selective agonist of the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 is also stable and can be easily synthesized in large quantities. However, one limitation of N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 is that it has poor solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research on N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253. One area of interest is the potential use of N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 in the treatment of chronic pain. Additionally, N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of novel CB1 receptor agonists based on the structure of N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 may lead to the discovery of new drugs with improved efficacy and reduced side effects.
合成法
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 3-phenylpropan-1-ol using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS). This is followed by the reaction of the protected alcohol with cyclopropanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to afford the desired amide. The final step involves the removal of the protecting group using an acidic solution such as hydrochloric acid to obtain N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 in high yield and purity.
科学的研究の応用
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and physiology. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has also been investigated for its potential role in the treatment of various disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
特性
IUPAC Name |
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-3-1-2-9(8-11)6-7-13-12(15)10-4-5-10/h1-3,8,10,14H,4-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLCSIUTQYMBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)


![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)


![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)
![N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638778.png)
![1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide]](/img/structure/B6638785.png)
![3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid](/img/structure/B6638790.png)